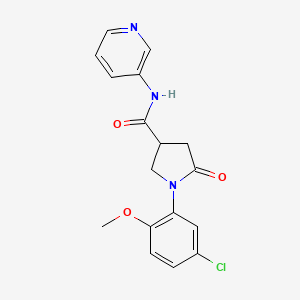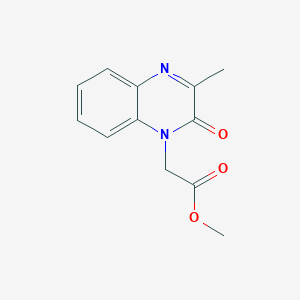
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior.
Mechanism of Action
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. GABA is the primary inhibitory neurotransmitter in the brain and plays a key role in regulating neuronal excitability. By increasing GABA levels, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to increase GABA levels in the brain and reduce neuronal excitability. This can have a range of effects on neurotransmission and behavior. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. It has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been shown to be effective in a range of animal models of neurological and psychiatric disorders, which makes it a promising candidate for therapeutic development.
However, there are also limitations to the use of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 in lab experiments. It is a complex molecule to synthesize and requires expertise in organic chemistry. In addition, the effects of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 on GABA levels and neurotransmission can be complex and may vary depending on the specific brain region and cell type being studied.
Future Directions
There are several potential future directions for research on 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115. One area of interest is the development of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 as a therapeutic agent for neurological and psychiatric disorders. Clinical trials are underway to investigate the safety and efficacy of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 for the treatment of epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic properties and reduced toxicity. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models, but its complex synthesis and potential toxicity may limit its use as a therapeutic agent.
Finally, there is interest in further understanding the role of GABA in the brain and the potential therapeutic applications of GABA-AT inhibitors. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has provided a useful tool for studying the role of GABA in the brain, and further research may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the addition of a pyrrolidine ring and a carboxamide group. The final step involves the introduction of a chloro and methoxy group to the phenyl ring. The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-5-4-12(18)8-14(15)21-10-11(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJWNLEFPWQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)

![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)

![3-phenoxy-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6123067.png)
![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)